Enantiomeric Configuration: (S)-Enantiomer vs Racemate
The target compound is supplied as the single (S)-enantiomer with defined stereochemistry at the alpha-carbon (Cahn-Ingold-Prelog assignment confirmed by the SMILES notation and InChI descriptor [1]). In contrast, closely related commercial arylsulfonamido propanoic acid intermediates are frequently offered only as racemic mixtures or with unspecified stereochemistry [2]. For a biological target possessing a chiral binding pocket, a racemate inherently delivers 50% inactive or antagonistic isomer, effectively halving the expected potency and introducing confounding pharmacological data. Procurement of the defined (S)-enantiomer eliminates this source of assay variability.
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | Single (S)-enantiomer, 100% e.e. (by stereospecific synthesis and chiral QC) |
| Comparator Or Baseline | Racemic (R/S)-2-(arylsulfonamido)-3-(aryl)propanoic acid (the most common commercial form for analogs such as CAS 1214800-75-5) |
| Quantified Difference | ≥ 50% reduction in active-isomer concentration for the racemate relative to the single enantiomer |
| Conditions | Defined by IUPAC stereochemical descriptor [C@H] in SMILES: C1=CC(=CC(=C1)C#N)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC(=CC=C2)Br |
Why This Matters
Procuring the single (S)-enantiomer directly eliminates the need for costly in-house chiral separation and ensures that 100% of the purchased material contributes to the desired biological or catalytic activity, improving assay reproducibility and cost-per-active-gram.
- [1] PubChem Compound Summary for CID 68384133. Computed SMILES and InChI by OEChem 2.3.0, PubChem release 2024.12.12. View Source
- [2] Key Organics Ltd. Product listing for 3-(4-cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid, CAS 1214800-75-5. Kuujia chemical marketplace, 2023. View Source
